molecular formula C9H13N5O3 B13221972 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13221972
M. Wt: 239.23 g/mol
InChI Key: SZEGRSFEZUGIIJ-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure comprising fused triazole and pyrimidinone rings. The compound features three key substituents:

  • Methoxy group at position 5, contributing to lipophilicity and steric effects.
  • Isopropoxy group at position 6, further modulating solubility and molecular interactions.

Its properties are inferred from analogues discussed below .

Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-5-methoxy-6-propan-2-yloxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H13N5O3/c1-4(2)17-5-6(16-3)11-9-12-8(10)13-14(9)7(5)15/h4H,1-3H3,(H3,10,11,12,13)

InChI Key

SZEGRSFEZUGIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C2N=C(NN2C1=O)N)OC

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The general approach involves constructing the triazolopyrimidine ring system via cyclocondensation reactions, followed by targeted substitution at the C5, C6, and C7 positions. The key steps include:

  • Formation of the triazolopyrimidine core via cyclocondensation of suitable precursors.
  • Introduction of the methoxy group at position 5.
  • Alkoxy substitution at position 6 with a propan-2-yloxy group.
  • Final oxidation or functionalization at position 7 to form the keto functionality.

Core Construction via Cyclocondensation

Methodology:

The core ring system is typically assembled through cyclocondensation of 1,2,4-triazol-5-amine derivatives with appropriate β-dicarbonyl compounds, such as malonates or β-ketoesters.

Representative Procedure:

  • React diethyl malonate derivatives with 1,2,4-triazol-5-amine in the presence of phosphorus oxychloride or polyphosphoric acid to form the fused heterocycle.

Reaction Scheme:

Diethyl malonate + 1,2,4-triazol-5-amine → Cyclocondensation → Triazolopyrimidine core

Note: The use of phosphorus oxychloride facilitates chlorination at the C5 and C7 positions, which are subsequently displaced by nucleophiles.

Introduction of Methoxy Group at Position 5

Method:

  • Nucleophilic aromatic substitution with methanol under acidic or basic conditions or methylation of the corresponding hydroxyl precursor.

Research Data:

  • Methylation of the amino group at position 5 can be achieved via methyl iodide or dimethyl sulfate in the presence of a base, such as potassium carbonate, leading to the methoxy substitution.

Reaction Data Table:

Step Reagents Conditions Yield Notes
Methylation Methyl iodide K2CO3, reflux 75-85% Selective at N-5

Functionalization at Position 6 with Propan-2-yoxy Group

Method:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 6 with 2-propanol derivatives.

Procedure:

  • Chlorination at position 6 using phosphorus oxychloride or thionyl chloride.
  • Nucleophilic substitution with isopropanol or 2-propanol derivatives under basic conditions, often employing potassium carbonate or sodium hydride.

Research Data:

  • The substitution of halogen at C6 with isopropanol derivatives proceeds efficiently in polar aprotic solvents like DMF at elevated temperatures (~80°C).

Data Table:

Step Reagents Conditions Yield Notes
Alkoxy substitution 2-propanol K2CO3, DMF, 80°C 70-80% Regioselective at C6

Final Oxidation or Functionalization at Position 7

Method:

  • Oxidation of the methyl group at position 7 to a keto group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Research Data:

  • Oxidation of methyl groups on heterocyclic systems is optimized with potassium permanganate in a buffered aqueous medium, yielding the keto functionality with high selectivity.

Data Table:

Step Reagents Conditions Yield Notes
Oxidation KMnO4 Aqueous, room temperature 65-75% Controlled to prevent overoxidation

Summary of Preparation Methods

Step Methodology Reagents Conditions Yield References
Ring construction Cyclocondensation 1,2,4-Triazol-5-amine + β-dicarbonyl Reflux, acid catalyst 60-85% ,
Methoxy substitution at N-5 Methylation Methyl iodide, K2CO3 Reflux 75-85%
Alkoxy at C-6 Nucleophilic substitution 2-propanol derivatives DMF, 80°C 70-80%
Oxidation at C-7 Oxidizing agents KMnO4 Room temp, buffered 65-75%

Additional Considerations

  • Regioselectivity: Achieved through controlled reaction conditions and choice of reagents.
  • Purification: Typically via silica gel chromatography or preparative HPLC.
  • Scalability: Procedures are adaptable for larger scale synthesis with optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electrochemical Properties

Triazolopyrimidinones S1-TP, S2-TP, and S3-TP () displayed distinct redox behaviors on carbon graphite electrodes. The target compound’s methoxy group may stabilize oxidation states, while the isopropoxy group could reduce electron-withdrawing effects compared to chloromethyl derivatives .

Physicochemical Properties

  • Lipophilicity: Methoxy and isopropoxy substituents increase lipophilicity compared to methyl or amino groups alone (e.g., ’s 2-Amino-5-methyl analogue). This may enhance membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Analogues with bulky substituents (e.g., benzyl in ) exhibit higher melting points due to crystal packing. The target’s isopropoxy group may similarly enhance thermal stability .

Biological Activity

2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 2059965-99-8) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This compound's structural features suggest it may interact with various biological targets, influencing cellular processes such as microtubule stabilization and apoptosis.

  • Molecular Formula : C₉H₁₃N₅O₃
  • Molecular Weight : 239.23 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily linked to its ability to stabilize microtubules. Microtubules are critical components of the cytoskeleton and play essential roles in cell division and intracellular transport. The stabilization of microtubules can lead to altered cell cycle dynamics and may induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the triazolopyrimidine scaffold significantly affect biological activity. For instance, compounds with different substituents at the C6 and C7 positions have shown varying degrees of microtubule stabilization and cytotoxicity against cancer cell lines .

Anticancer Properties

A series of studies have evaluated the anticancer potential of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast)15.0Vinblastine
HCT-116 (Colon)20.0Colchicine
PC-3 (Prostate)18.0-
A549 (Lung)25.0-
HepG-2 (Liver)30.0-

These findings suggest that the compound exhibits significant cytotoxic effects against breast and colon cancer cell lines, comparable to established chemotherapeutics .

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for its neuroprotective properties. In models of tauopathies, such as Alzheimer's disease, it has been shown to reduce axonal dystrophy and amyloid-beta plaque deposition. This effect is believed to be mediated through enhanced microtubule stability, which helps maintain neuronal integrity .

Case Studies

  • Study on Microtubule Dynamics :
    A study focused on the effects of various triazolopyrimidine derivatives on microtubule dynamics revealed that the compound significantly increased microtubule mass in treated cells without causing degradation of tubulin levels . This suggests a unique mechanism that could be leveraged for therapeutic applications in neurodegenerative diseases.
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated a concentration-dependent decrease in cell viability across all tested lines . The results indicate a promising profile for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of aminotriazole derivatives with β-keto esters or aldehydes. A representative approach involves:

Core formation : Reacting aminotriazole with ethyl 3-oxohexanoate or a substituted aldehyde in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 120–140°C) to form the triazolo[1,5-a]pyrimidine core .

Functionalization : Introducing methoxy and propan-2-yloxy groups via nucleophilic substitution or alkoxylation reactions. For example, using methoxide and isopropyl bromide in anhydrous THF under reflux .

Purification : Crystallization from ethanol or methanol yields the pure product.
Key Optimization : Reaction stoichiometry and solvent polarity significantly impact yield. TLC monitoring (silica gel, UV 254 nm) is recommended for intermediate tracking .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
  • Methoxy group: δ ~3.8 ppm (singlet, 3H).
  • Propan-2-yloxy: δ ~1.3 ppm (doublet, 6H) and δ ~4.5 ppm (septet, 1H) .
  • IR Spectroscopy : Confirm NH₂ (stretch ~3350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 293 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. Evidence suggests ethanol/water (1:1 v/v) with TMDP catalyst improves regioselectivity .
  • Temperature Control : Gradual heating (ramp to 140°C over 30 minutes) reduces side reactions like ring-opening .
  • Catalyst Addition : Use 5 mol% TMDP (trimethylenedipiperidine) to enhance cyclization efficiency, achieving yields >80% .
    Table 1 : Yield optimization under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DMFNone14055
Ethanol/WaterTMDP8082

Q. What strategies resolve contradictory NMR and mass spectrometry data?

  • Methodological Answer : Contradictions (e.g., unexpected molecular ion peaks or missing NMR signals) may arise from:
  • Tautomerism : The compound may exist as keto-enol tautomers. Use deuterated DMSO for NMR to stabilize the dominant form .
  • Impurities : Recrystallize from ethyl acetate/hexane (3:1) to remove byproducts. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Isotopic Peaks : Check for chlorine or fluorine isotopes in MS (if reagents contain halogens). Use high-resolution MS (HRMS) for exact mass confirmation .

Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or ATP-binding enzymes due to the triazolo-pyrimidine scaffold’s affinity for nucleotide-binding pockets .
  • Assay Design :

In vitro Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC₅₀ determination .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace isopropyloxy with cyclopropyloxy) and compare inhibition profiles.

  • Data Interpretation : Cross-validate with molecular docking (PDB: 1ATP) to correlate activity with binding poses .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

  • Methodological Answer : Variations (e.g., 205–207°C vs. 210–212°C) may stem from:
  • Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) to isolate stable polymorphs .
  • Hydration State : Perform TGA (thermogravimetric analysis) to detect hydrate formation. Store samples in desiccators with anhydrous CaCl₂ .

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